Chroman-6-yl(phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chroman-6-yl(phenyl)methanamine is a compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chroman ring system attached to a phenylmethanamine group, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chroman-6-yl(phenyl)methanamine typically involves the reaction of chroman derivatives with phenylmethanamine under specific conditions. One common method includes the use of modularly designed organocatalysts (MDOs) to facilitate the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a series of oxidation and dehydroxylation steps . This method ensures high yields and excellent stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Chroman-6-yl(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chroman ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Chromanones or chromones.
Reduction: Alcohols or amines.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chroman-6-yl(phenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Chroman-6-yl(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of certain inflammatory markers such as TNF-α and ICAM-1 on endothelial cells, thereby exerting anti-inflammatory effects . The presence of functional groups on the chroman ring allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Chromanone: Similar structure but lacks the phenylmethanamine group. Exhibits different biological activities.
Chromone: Contains a double bond between C-2 and C-3, leading to variations in biological activities.
Coumarin: Another oxygen-containing heterocycle with diverse biological properties.
Uniqueness: Chroman-6-yl(phenyl)methanamine is unique due to the presence of both the chroman ring and the phenylmethanamine group, which contribute to its distinct chemical properties and biological activities. This combination allows it to exhibit a broader range of pharmacological effects compared to its analogs .
Eigenschaften
Molekularformel |
C16H17NO |
---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
3,4-dihydro-2H-chromen-6-yl(phenyl)methanamine |
InChI |
InChI=1S/C16H17NO/c17-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-18-15/h1-3,5-6,8-9,11,16H,4,7,10,17H2 |
InChI-Schlüssel |
QCZBIUHQGHMDRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C(C3=CC=CC=C3)N)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.